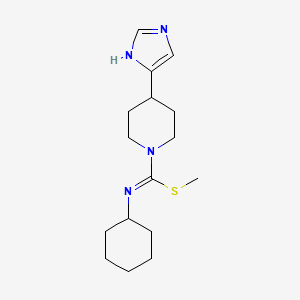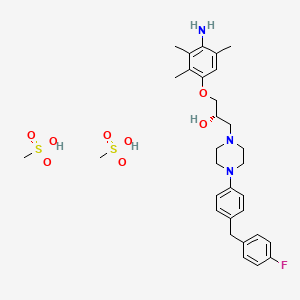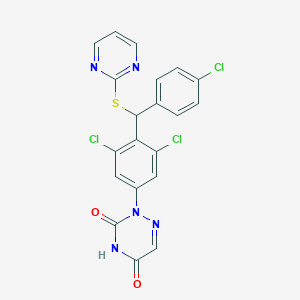
Isonicotinaldehyde (3-chlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(pyridin-4-ylmethylideneamino)aniline is a member of phenylhydrazines.
Scientific Research Applications
Identification of Aldehydes and Ketones : Isonicotinic acid hydrazide, related to Isonicotinaldehyde hydrazone, is effective in identifying aldehydes and ketones. It forms crystalline isonicotinyl hydrazones with distinct melting points in the majority of carbonyl compounds tested, facilitating their identification (Sah & Peoples, 1954).
Antibacterial and Cytotoxic Potential : Novel derivatives of isonicotinic hydrazone have demonstrated appreciable antibacterial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, some derivatives exhibit significant cytotoxic activity, making them potential candidates in antitumorigenic therapy (Shah et al., 2022).
Dyes and Fabric Discoloration : A series of bi-heterocyclic hydrazone dyes, related to isonicotinaldehyde hydrazones, exhibit visualized fabric discoloration on various fibers under different pH values. This property could be significant for applications in textile industries (Qian et al., 2017).
Synthesis of Triazolo[4,3-a][1,8]naphthyridines : Isonicotinaldehyde hydrazones have been used in the synthesis of triazolonaphthyridines, which show potential antibacterial activity. This synthesis process and the resulting compounds could have significant implications in the development of new antibacterial agents (Mogilaiah & Chowdary, 2002).
Supramolecular Structures in Pharmaceuticals : Hydrazone derivatives of isonicotinic acid, related to isonicotinaldehyde hydrazones, have been studied for their ability to form hydrogen-bonded supramolecular structures. These findings can inform the design of more effective pharmaceutical compounds (Peralta et al., 2007).
Drug Release and Activation : Research on isoniazid, a compound related to isonicotinaldehyde hydrazones, has explored the use of light-induced disruption of an acyl hydrazone link for drug release and activation. This strategy could be applied to other drugs for controlled release and activation (Nunes et al., 2020).
Chromatography Analysis : The hydrazones of carbonyls, related to isonicotinaldehyde hydrazones, are crucial in chromatography analysis. They enable the separation and detection of various carbonyls, enhancing analytical capabilities in environmental and chemical studies (Grosjean et al., 1999).
Antimycobacterial Activity : Isonicotinoyl hydrazones demonstrate potent antimycobacterial activity, offering potential in the treatment of mycobacterial infections. This suggests their utility in developing new therapeutic agents against tuberculosis and related diseases (Sriram et al., 2005).
properties
Product Name |
Isonicotinaldehyde (3-chlorophenyl)hydrazone |
|---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
3-chloro-N-[(E)-pyridin-4-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H10ClN3/c13-11-2-1-3-12(8-11)16-15-9-10-4-6-14-7-5-10/h1-9,16H/b15-9+ |
InChI Key |
XUFFHMYGXVOKDB-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/N=C/C2=CC=NC=C2 |
SMILES |
C1=CC(=CC(=C1)Cl)NN=CC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1242269.png)
![4H-Furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1242271.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1242273.png)


![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)




![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1242290.png)

![2-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1242293.png)